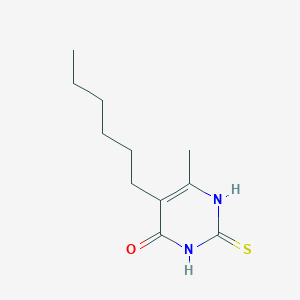

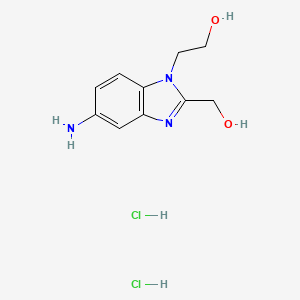

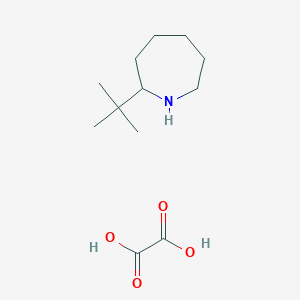

![molecular formula C10H14N4 B1318536 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 951626-63-4](/img/structure/B1318536.png)

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design. In the case of this compound, 38 derivatives were synthesized. Among them, compound C03 exhibited promising activity as a TRK inhibitor, with an IC50 value of 56 nM. It selectively inhibited the proliferation of the Km-12 cell line and demonstrated good plasma stability .

Molecular Structure Analysis

The molecular structure of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine consists of a pyrazolo ring fused with a pyridine ring. The tert-butyl group provides steric hindrance, affecting its interactions with other molecules. Notably, the pyrazolo portion serves as a hydrogen bond center, while the pyridine moiety likely engages in π–π stacking interactions with specific amino acids .

Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and context-dependent. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions to form novel diarylpyrazolo[3,4-b]pyridines .

Scientific Research Applications

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been studied extensively for its potential scientific research applications. It has been found to possess a number of interesting biological activities, including antifungal, anti-inflammatory, and antiviral activities. It has also been found to possess anti-cancer and anti-tumor activities. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease.

Mechanism of Action

The mechanism of action of 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not fully understood. However, it is believed that it exerts its biological activities through a variety of mechanisms. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Biochemical and Physiological Effects

This compound has been found to possess a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of pro-inflammatory cytokines and to induce the production of anti-inflammatory cytokines. In addition, this compound has been found to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, such as cytochrome P450 enzymes. Furthermore, this compound has been found to modulate the activity of ion channels, such as potassium and calcium channels.

Advantages and Limitations for Lab Experiments

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without significant degradation. In addition, it is available commercially and can be easily synthesized in the laboratory. However, this compound has several limitations for use in laboratory experiments. For example, it is a relatively weak inhibitor of COX-2 and is rapidly metabolized in vivo.

Future Directions

The potential future directions for 6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine research include further studies on its mechanism of action and its potential therapeutic applications. In addition, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, further research is needed to explore the potential synergistic effects of combining this compound with other drugs or compounds.

Synthesis Methods

6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 3-amino-1H-pyrazole with tert-butyl bromide in the presence of a base. This reaction yields this compound in high yields, with minimal side products. Other methods for the synthesis of this compound include the reaction of 1-bromo-3-methyl-1H-pyrazole with tert-butyl amine, the reaction of 3-amino-1H-pyrazole with tert-butyl iodide, and the reaction of 3-amino-1H-pyrazole with tert-butyl sulfate.

Properties

IUPAC Name |

6-tert-butyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-10(2,3)7-5-4-6-8(11)13-14-9(6)12-7/h4-5H,1-3H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHFLZIAJNHHMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=NNC(=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589658 |

Source

|

| Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951626-63-4 |

Source

|

| Record name | 6-tert-Butyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)